molecular formula C19H17F2N3O3 B2850068 GLP-26 CAS No. 2133017-36-2

GLP-26

Cat. No.: B2850068
CAS No.: 2133017-36-2
M. Wt: 373.36
InChI Key: SQOFSIXYJGPNKV-UHFFFAOYSA-N
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Description

GLP-26 is a chemical compound known for its role as a hepatitis B virus capsid assembly modulator. It has shown significant potential in inhibiting hepatitis B virus DNA replication and reducing covalently closed circular DNA levels. This compound disrupts the encapsidation of pre-genomic RNA, leading to nucleocapsid disassembly and a reduction in covalently closed circular DNA pools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLP-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and yield. The production process involves stringent quality control measures to maintain the efficacy and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

GLP-26 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

GLP-26 has a wide range of scientific research applications, including:

Mechanism of Action

GLP-26 exerts its effects by disrupting the encapsidation of pre-genomic RNA, leading to nucleocapsid disassembly. This process reduces the levels of covalently closed circular DNA, which is essential for hepatitis B virus replication. The compound targets the hepatitis B virus capsid assembly, preventing the formation of functional viral particles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GLP-26

This compound is unique in its specific action as a hepatitis B virus capsid assembly modulator. Unlike glucagon-like peptide-1 receptor agonists, which are primarily used for diabetes management, this compound targets viral replication mechanisms, making it a promising candidate for antiviral therapy .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFSIXYJGPNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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